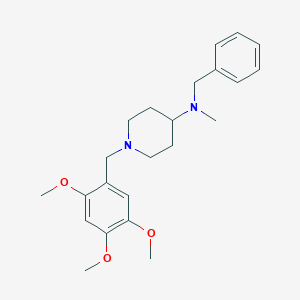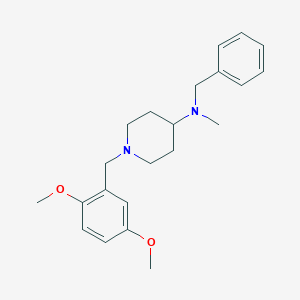![molecular formula C20H33N3O3 B247664 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247664.png)
2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound is also known as DMPEA-PZ or 4-DMPEA-PZ and is a derivative of the psychoactive compound, 2C-B. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to this compound.
作用機序
The exact mechanism of action of 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed that the compound acts as a partial agonist at 5-HT2A receptors, which modulates the activity of serotonin in the brain. This may contribute to the compound's potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This may contribute to the compound's potential therapeutic effects. However, the compound has also been shown to have some adverse effects, such as inducing hyperthermia and seizures in animal models.
実験室実験の利点と制限
One advantage of 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is its potential therapeutic properties for the treatment of psychiatric disorders. However, the compound has some limitations for lab experiments, including its potential adverse effects and limited understanding of its mechanism of action.
将来の方向性
There are several future directions for research related to 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol. These include further investigations into its mechanism of action, optimization of the synthesis method to improve yield and purity, and exploration of its potential therapeutic properties for the treatment of psychiatric disorders. Additionally, there is a need for more studies to evaluate the safety and toxicity of the compound in animal models and humans.
合成法
The synthesis of 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of an acid catalyst to form 1-(2,4-Dimethoxybenzyl)-4-piperidinone. This intermediate compound is then reacted with piperazine and ethylene glycol to produce this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been studied extensively for its potential therapeutic properties. The compound has been shown to have an affinity for serotonin 2A (5-HT2A) receptors, which are involved in the regulation of mood, cognition, and perception. This has led to investigations into the use of the compound for the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
特性
分子式 |
C20H33N3O3 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
2-[4-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H33N3O3/c1-25-19-4-3-17(20(15-19)26-2)16-22-7-5-18(6-8-22)23-11-9-21(10-12-23)13-14-24/h3-4,15,18,24H,5-14,16H2,1-2H3 |
InChIキー |
CHXPRFGLVZYURU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO)OC |
正規SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
![4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
![4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247586.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)






![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
